Ferroptosis-IN-4

Acute Kidney Injury Rhabdomyolysis Iron Chelation

Challenge: Ferroptosis inhibitors show divergent in vivo efficacy; generic iron chelators lack potency (EC50 >100 μM) and RTAs do not deplete iron. Solution: Ferroptosis-IN-4 (compound 6k), a HOPO-based inhibitor uniquely combining iron chelation (Kb = 1.16 × 10^22) with ferroptosis suppression. - EC50 = 20 μM; CC50 > 100 μM (SI >5) - Validated in vivo: 10 mg/kg i.p. outperforms 50 mg/kg deferiprone in RM-AKI renal protection - MTD >1 g/kg; upregulates HIF-1α for mechanistic studies

Molecular Formula C17H24ClN3O2
Molecular Weight 337.8 g/mol
Cat. No. B12374445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerroptosis-IN-4
Molecular FormulaC17H24ClN3O2
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1C2=CC=C(C=C2)N(C)CCN(C)C)O.Cl
InChIInChI=1S/C17H23N3O2.ClH/c1-13-17(22)16(21)9-10-20(13)15-7-5-14(6-8-15)19(4)12-11-18(2)3;/h5-10,22H,11-12H2,1-4H3;1H
InChIKeyCWEFSCNNSFOMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferroptosis-IN-4: Low-Toxicity Renal Ferroptosis Inhibitor


Ferroptosis-IN-4 (also designated as compound 6k, CAS: 2798922-35-5) is a synthetic small molecule belonging to the hydroxypyridinone (HOPO) class of iron chelators that has been identified as an inhibitor of ferroptosis [1]. The compound exhibits a defined molecular structure (C₁₇H₂₃N₃O₂·ClH, MW: 337.84) and functions as a ferroptosis antagonist by sequestering labile iron, thereby mitigating iron-dependent lipid peroxidation [1]. Beyond its biochemical activity, Ferroptosis-IN-4 demonstrates a notable lack of overt cytotoxicity in vitro and a protective effect in in vivo models of rhabdomyolysis-induced acute kidney injury (RM-AKI), positioning it as a tool for investigating iron-driven cell death pathways in renal pathophysiology [1].

Mechanism context: Iron-chelating ferroptosis inhibitor with reported integrated activity
Model system: Rhabdomyolysis-induced acute kidney injury (RM-AKI) mouse model fit
In vitro context: Reported ferroptosis inhibition differentiated from cytotoxicity endpoint

Why Ferroptosis-IN-4 Surpasses Generic Alternatives


Substituting Ferroptosis-IN-4 with a generic ferroptosis inhibitor or iron chelator without quantitative justification introduces significant experimental risk. The ferroptosis inhibitor landscape is characterized by extreme potency variation—spanning from low nanomolar (e.g., Ferrostatin-1 EC₅₀ = 60 nM ) to mid-micromolar (e.g., Ferroptosis-IN-4 EC₅₀ = 20 μM [1])—which directly impacts target engagement and off-target liability. Furthermore, iron chelators like Deferiprone (DFP), while sharing a core mechanism, exhibit divergent in vivo efficacy and safety profiles; Ferroptosis-IN-4 provides superior renal protection at a 5-fold lower dose compared to DFP in a direct head-to-head murine model [1]. Therefore, reliance on in-class analogs without accounting for these quantifiable differences in therapeutic window (safety index > 5.00 [1]), cellular toxicity, and in vivo potency will likely compromise the reproducibility and translational relevance of ferroptosis-focused studies.

Mechanism mismatch

Ferroptosis-IN-4 combines iron chelation with ferroptosis inhibition; radical-trapping antioxidants (e.g., ferrostatin-1) act via lipid peroxidation suppression without iron depletion.

In vivo endpoint profile

RM-AKI renal protection observed at lower dose for Ferroptosis-IN-4 compared to deferiprone; direct substitution may alter study outcome and dose-response interpretation.

Class-level differentiation

Generic HOPO derivatives may lack the integrated ferroptosis-inhibitory and iron-chelating profile reported for this compound.

Ferroptosis-IN-4 vs. Key Comparators


Enhanced Anti-Ferroptosis Potency Over Deferiprone

In a head-to-head in vivo study, Ferroptosis-IN-4 (compound 6k) demonstrated superior renal protection compared to the clinical iron chelator Deferiprone (DFP). Ferroptosis-IN-4 at a dose of 10 mg/kg (intraperitoneal) provided a protective effect that was superior to that achieved with DFP at a 5-fold higher dose of 50 mg/kg in a glycerol-induced rhabdomyolysis-acute kidney injury (RM-AKI) mouse model [1]. The outcome was measured by alleviation of kidney dysfunction and reduction of pathological injury [1].

Ferroptosis EC50
Head-to-head
20 μM (vs Deferiprone >100 μM)
Supports potency differentiation in ferroptosis assays.
More than 5-fold improvement reported in same study.
Acute Kidney Injury Rhabdomyolysis Iron Chelation Ferroptosis

Improved Therapeutic Window vs. Deferiprone

Ferroptosis-IN-4 exhibits a clearly defined and favorable in vitro therapeutic window, quantified by a safety index (CC₅₀/EC₅₀) > 5.00, derived from an EC₅₀ of 20 μM and a CC₅₀ > 100 μM [1]. This contrasts with the more potent but also more cytotoxic profile of Ferrostatin-1 (Fer-1). While Fer-1 is a potent ferroptosis inhibitor (EC₅₀ = 60 nM), it also exhibits significant cytotoxicity, limiting its effective concentration range . The wide safety margin of Ferroptosis-IN-4 (CC₅₀ > 100 μM) ensures that experimental observations at its active concentration (20 μM) are minimally confounded by non-specific cellular toxicity.

Cytotoxicity margin
Class-level
Safety index >5.00 (CC50 >100 μM, EC50 20 μM)
Indicates wider cytotoxicity margin in reported assay.
Deferiprone safety index ~1.35 per same study.
Cytotoxicity Selectivity Therapeutic Index Ferroptosis

Superior In Vivo Renal Protection Over Deferiprone

Ferroptosis-IN-4 demonstrates an exceptional in vivo safety profile in acute toxicity studies. A single intraperitoneal dose of up to 1 g/kg (1000 mg/kg) did not induce mortality or any observable toxic symptoms in mice [1]. This high level of tolerability is a critical differentiator from many other ferroptosis modulators and iron chelators, which often exhibit dose-limiting toxicities at much lower concentrations. This data supports the compound's utility in long-term or high-dose regimen studies where off-target toxicity is a major concern.

In vivo renal protection
Head-to-head
10 mg/kg Ferroptosis-IN-4 vs 50 mg/kg Deferiprone
Dose-dependent renal endpoint improvement reported.
Alleviated kidney dysfunction and reduced renal iron levels in RM-AKI model.
In Vivo Toxicology Safety Maximum Tolerated Dose Ferroptosis

Ferroptosis-IN-4 Ideal Research Applications


Preclinical RM-AKI Studies

Ferroptosis-IN-4 is the tool of choice for delineating the role of iron-driven ferroptosis in rhabdomyolysis-induced acute kidney injury. Its superior in vivo efficacy at a low dose (10 mg/kg) compared to Deferiprone (50 mg/kg) [1] makes it uniquely suited for RM-AKI murine models, where minimizing systemic iron chelation and associated toxicity is paramount. The compound's defined safety index [1] ensures that observed renal protection can be attributed to ferroptosis inhibition rather than non-specific cytotoxicity.

Low-Cytotoxicity In Vitro Ferroptosis Assays

For cell-based assays where distinguishing target-specific effects from general cytotoxicity is essential, Ferroptosis-IN-4 provides a clear advantage. With an EC₅₀ of 20 μM and a CC₅₀ > 100 μM, it offers a quantified safety margin (Safety Index > 5.00) [1]. This contrasts with more potent but cytotoxic inhibitors like Ferrostatin-1, where the effective concentration range is narrower and results are more prone to cytotoxicity artifacts. Ferroptosis-IN-4 is therefore ideal for dose-response studies and long-term culture experiments.

HIF-1α Pathway in Ferroptosis

The exceptional in vivo safety profile of Ferroptosis-IN-4, with no toxicity observed at single doses up to 1 g/kg [1], makes it a preferred candidate for chronic dosing studies or experiments requiring high compound exposure. This high tolerability reduces the risk of compound-related morbidity and allows researchers to explore a broader range of doses without encountering dose-limiting toxicities, a common pitfall with many other ferroptosis inhibitors and iron chelators.

Application
Selection Property
Validation Focus
Renal AKI model studies (rhabdomyolysis-induced)
In vivo model endpoint context
Renal function and iron level endpoints
Cell-based ferroptosis inhibition screening
Cytotoxicity margin review
EC50 and CC50 endpoint validation
HIF-1α pathway investigation
Pathway modulation context
HIF-1α protein upregulation endpoints
Labile iron pool chelation research
Iron chelation affinity review
Kb and iron depletion endpoints

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47 linked technical documents
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